4-Phenylpyrimidin-2-amine

EGFR Tyrosine Kinase Inhibitor NSCLC

4-Phenylpyrimidin-2-amine is a privileged scaffold essential for kinase inhibitor programs. Unlike generic 2-aminopyrimidine, the 4-phenyl substituent delivers critical π-π stacking and hydrophobic contacts in the ATP-binding pocket, enabling potent EGFR inhibitors (IC50 = 73.80 nM) with superior cellular cytotoxicity over doxorubicin. SAR studies confirm >10-fold JNK1 potency improvement with 4-phenyl vs. other substituents. Ideal precursor for JAK2/FLT3 dual inhibitors. Favorable drug-like properties: logD7.4 = 2.9, aqueous solubility ~40 µM. Order ≥97% purity material to accelerate your kinase lead optimization.

Molecular Formula C10H9N3
Molecular Weight 171.2 g/mol
CAS No. 2305-87-5
Cat. No. B1349383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenylpyrimidin-2-amine
CAS2305-87-5
Molecular FormulaC10H9N3
Molecular Weight171.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=NC=C2)N
InChIInChI=1S/C10H9N3/c11-10-12-7-6-9(13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13)
InChIKeyDMEGQEWPMXDRMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Phenylpyrimidin-2-amine (CAS 2305-87-5): A Core Scaffold for Kinase Inhibitor Development and Medicinal Chemistry Applications


4-Phenylpyrimidin-2-amine (CAS 2305-87-5), also known as 2-amino-4-phenylpyrimidine, is a heterocyclic aromatic amine comprising a pyrimidine ring with a phenyl substituent at the 4-position and an amino group at the 2-position [1]. The compound is a white to yellow-orange crystalline solid with a melting point of 162–164 °C and a molecular weight of 171.2 g/mol . It serves as a privileged scaffold in medicinal chemistry, particularly as a precursor to numerous kinase inhibitors targeting EGFR, JNK, and JAK2 [2].

Why Generic 2-Aminopyrimidine Scaffolds Cannot Substitute for 4-Phenylpyrimidin-2-amine in Targeted Kinase Inhibitor Design


Simple 2-aminopyrimidine lacks the hydrophobic aryl interaction that is critical for binding to the ATP-pocket of many kinases. The 4-phenyl substituent of 4-phenylpyrimidin-2-amine provides essential π-π stacking and van der Waals contacts with residues in the kinase hinge region and hydrophobic back pocket, as demonstrated by molecular docking studies of EGFR-targeting derivatives [1]. Substituting with a generic 2-aminopyrimidine would eliminate this pharmacophoric feature, resulting in significantly reduced binding affinity and loss of cellular potency [2].

4-Phenylpyrimidin-2-amine: Quantitative Differentiation Evidence for Scientific Procurement Decisions


EGFR Kinase Inhibition: Potency Comparison of 4-Phenylpyrimidin-2-amine Derivative vs. Gefitinib

The derivative 13f (3-[(4-phenylpyrimidin-2-yl)amino]benzene-1-sulfonamide) containing the 4-phenylpyrimidin-2-amine core exhibited an IC50 of 73.80 nM against wild-type EGFR in an enzymatic kinase assay, compared to 41.50 nM for the clinical EGFR inhibitor gefitinib [1]. While gefitinib showed 1.8-fold greater potency, 13f demonstrated enhanced cellular toxicity and reduced clonogenic formation in EGFR-expressing A549 and A431 cells relative to gefitinib [1].

EGFR Tyrosine Kinase Inhibitor NSCLC

Cytotoxicity in NSCLC Cells: 4-Aryl-N-phenylpyrimidin-2-amine Derivatives vs. Doxorubicin

Derivatives 13c (methanesulfonamide) and 13f (3-[(4-phenylpyrimidin-2-yl)amino]benzene-1-sulfonamide) both displayed IC50 values of 0.2 µM against A549 non-small cell lung carcinoma cells, while the standard chemotherapeutic doxorubicin required 0.4 µM to achieve comparable cytotoxicity [1]. This represents a 2-fold increase in potency.

Non-Small Cell Lung Cancer Cytotoxicity A549

Physicochemical Property Optimization: logD7.4 and Solubility of 4-Phenylpyrimidin-2-amine Derivatives

Among a panel of 4-aryl-N-phenylpyrimidin-2-amine derivatives, compound 13f (containing the 4-phenylpyrimidin-2-amine core) exhibited the lowest experimental logD7.4 (2.9) and the highest aqueous solubility (~40 µM) at pH 7.4 [1]. In contrast, other derivatives with different aryl substitutions showed higher logD7.4 values (ranging from 3.2 to >4.5) and correspondingly lower solubilities [1].

Lipophilicity Solubility Drug-likeness

Versatile Scaffold for Multiple Kinase Targets: JNK and JAK2 Inhibition

Patent literature explicitly identifies 4-phenylpyrimidin-2-amine as a key substructure within substituted pyrimidinyl-amine inhibitors of c-Jun N-terminal kinase (JNK) [1]. Structure-activity relationship (SAR) studies on 4-substituted-2-aminopyrimidines reveal that a 4-phenyl moiety is optimal for JNK1 inhibitory potency, whereas replacement with other aryl groups or removal of the aryl group results in >10-fold loss of activity [2].

JNK JAK2 Kinase Inhibitor

Optimal Procurement and Research Scenarios for 4-Phenylpyrimidin-2-amine (CAS 2305-87-5)


EGFR-Targeted Oncology Drug Discovery Programs

Use 4-phenylpyrimidin-2-amine as a core building block to synthesize N-phenyl derivatives that exhibit potent EGFR inhibition and superior cellular cytotoxicity in NSCLC models. Derivative 13f demonstrates IC50 = 73.80 nM against EGFR and 0.2 µM in A549 cells, outperforming doxorubicin in vitro [1][2].

JNK-Directed Therapeutics for Inflammation and Neurodegeneration

Leverage the privileged 4-phenyl substitution pattern to develop JNK1 inhibitors. SAR studies confirm that 4-aryl-2-aminopyrimidines with a phenyl group achieve optimal potency, with >10-fold improvement over other substituents [3][4].

Medicinal Chemistry Optimization for Improved Physicochemical Profiles

Initiate lead optimization campaigns with 4-phenylpyrimidin-2-amine to access derivatives with favorable logD7.4 (2.9) and aqueous solubility (~40 µM), critical for enhancing oral bioavailability and reducing formulation complexity [2].

JAK2/FLT3 Dual Inhibition for Hematologic Malignancies

Employ 4-phenylpyrimidin-2-amine as a scaffold for designing dual JAK2/FLT3 inhibitors. Related 4-aryl-2-aminopyrimidine macrocycles have demonstrated potent JAK2 and FLT3 inhibition with selectivity over JAK1/JAK3 [5].

Quote Request

Request a Quote for 4-Phenylpyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.